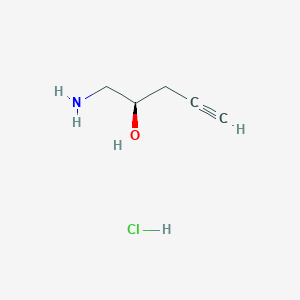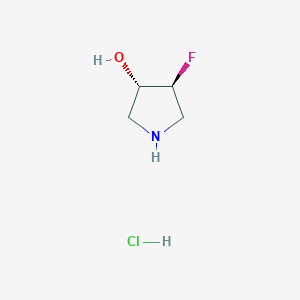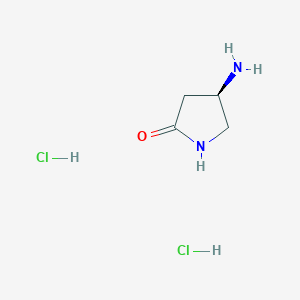
(4R)-4-Aminopyrrolidin-2-one dihydrochloride
Übersicht
Beschreibung
“(4R)-4-Aminopyrrolidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1909288-00-1 . It has a molecular weight of 173.04 g/mol . The IUPAC name for this compound is ®-4-aminopyrrolidin-2-one dihydrochloride .
Molecular Structure Analysis
The molecular formula of “(4R)-4-Aminopyrrolidin-2-one dihydrochloride” is C4H10Cl2N2O . The InChI code is 1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H/t3-;;/m1…/s1 . The compound has a defined atom stereocenter count of 1 .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The topological polar surface area is 55.1 Ų . The exact mass and monoisotopic mass are 172.0170183 g/mol . The compound is covalently bonded and has a unit count of 3 .Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
- Selective Activation of Group-II Metabotropic Glutamate Receptors : (4R)-4-Aminopyrrolidin-2-one dihydrochloride, known as 2R,4R-APDC, shows promise in neuroprotection against excitotoxic neuronal death. It selectively activates group-II metabotropic glutamate receptors (mGlu2 and -3) and protects neurons from degeneration caused by N-methyl-D-aspartate (NMDA) (Battaglia et al., 1998).
Anticonvulsant Effects
- Prevention of Seizures and Brain Damage in Immature Rats : 2R,4R-APDC shows potential in preventing seizures and associated brain damage in immature rats. This suggests its role in targeting group II metabotropic glutamate receptors for novel epilepsy treatments (Folbergrová et al., 2005).
Antagonist Activity at Metabotropic Glutamate Receptors
- Synthesis and Activity of N1-substituted Analogs : Derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate, including 2R,4R-APDC, have been synthesized and examined for effects at metabotropic glutamate receptors. These derivatives serve as selective group II mGluR antagonists (Valli et al., 1998).
Role in Neuronal Apoptosis
- Reduction of Neuronal Apoptosis in Epilepsy : 2R,4R-APDC has shown a protective effect against hippocampal neuronal apoptosis in a rat model of epilepsy. It significantly counteracts cell apoptosis and regulates microRNA-128, which is involved in controlling apoptosis (Feng et al., 2018).
Selective Ligand for Metabotropic Glutamate Receptors
- Selective Ligand for mGluR6 : The synthesis of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, a compound closely related to 2R,4R-APDC, exhibits good selectivity for mGluR6, making it a potential research tool in pharmacology (Tueckmantel et al., 1997).
Application in Antibacterial Agents
- Enantiomers in Antibacterial Agents : The enantiomers of a compound similar to 2R,4R-APDC have been synthesized and studied for their antibacterial properties. The S-(+) enantiomer showed significantly better activity against both aerobic and anaerobic bacteria (Rosen et al., 1988).
Organocatalysis in Chemical Synthesis
- Use in Asymmetric Synthesis : Homochiral methyl 4-aminopyrrolidine-2-carboxylates, structurally related to 2R,4R-APDC, have been utilized in asymmetric chemical syntheses. These compounds serve as catalysts for Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Safety and Hazards
Wirkmechanismus
- Downregulation of ERα may be blocked by proteasome inhibition .
- Dose reduction is recommended in patients with moderate hepatic dysfunction but not renal dysfunction .
Target of Action
Mode of Action
- is an oral selective estrogen receptor degrader (SERD) .
Pharmacokinetics
- is 11% bioavailable .
Action Environment
Eigenschaften
IUPAC Name |
(4R)-4-aminopyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H/t3-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSWWLXGQOIKR-HWYNEVGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride](/img/structure/B1413372.png)
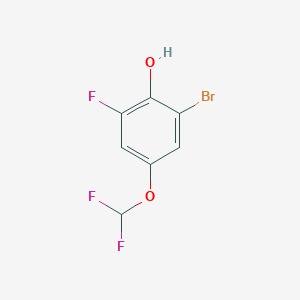
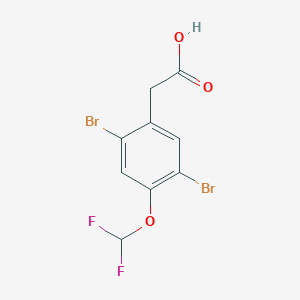
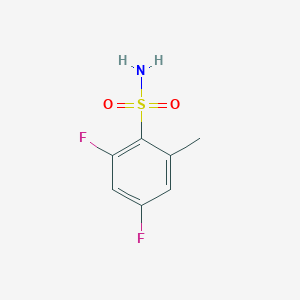
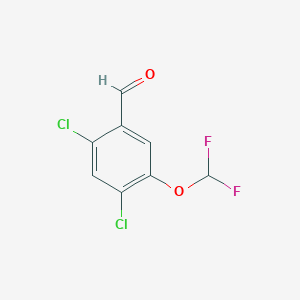
![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)


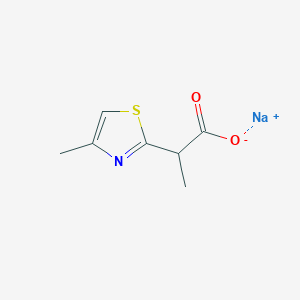
![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)
